molecular formula C8H7F3N2O2 B15058728 Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

Cat. No.: B15058728
M. Wt: 220.15 g/mol
InChI Key: HTIPMKIBUMUXIQ-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate is a fluorinated pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 5 and an ethyl ester at position 2 of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates electronic properties.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-12-3-5(4-13-6)8(9,10)11/h3-4H,2H2,1H3

InChI Key

HTIPMKIBUMUXIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Components :

    • Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)
    • Urea (1.2 equiv)
    • Paraformaldehyde (1.1 equiv)
    • Hydrochloric acid (0.5 M in ethanol)
  • Procedure :

    • Reflux the mixture at 80°C for 12 hours.
    • Oxidize the intermediate dihydropyrimidinone using iodine (1.5 equiv) in dimethyl sulfoxide (DMSO) at 60°C for 6 hours.
    • Purify via recrystallization (petroleum ether:ethyl acetate, 5:1).

Key Data

Parameter Value
Yield 58–62%
Purity (HPLC) >95%
Reaction Time 18 hours (total)

This method avoids hazardous oxidants and leverages readily available starting materials. However, the need for paraformaldehyde—a polymerization-prone reagent—complicates scalability.

Halogen Exchange and Trifluoromethylation

Industrial-scale synthesis often employs halogen exchange reactions to introduce -CF₃ groups. This two-step process involves synthesizing a brominated precursor followed by chlorine/fluorine substitution.

Step 1: Synthesis of Ethyl 5-Bromopyrimidine-2-carboxylate

  • Starting Materials :

    • Ethyl pyrimidine-2-carboxylate (1.0 equiv)
    • N-Bromosuccinimide (1.1 equiv)
    • Azobisisobutyronitrile (AIBN, 0.1 equiv)
  • Procedure :

    • React in carbon tetrachloride at 80°C for 8 hours.
    • Isolate the product via vacuum distillation (65% yield).

Step 2: Trifluoromethylation

  • Reagents :

    • Ethyl 5-bromopyrimidine-2-carboxylate (1.0 equiv)
    • Trifluoromethyl copper (CF₃Cu, 2.0 equiv)
    • N,N-Dimethylformamide (DMF), anhydrous
  • Procedure :

    • Heat at 100°C for 12 hours under nitrogen.
    • Quench with water and extract with ethyl acetate.
    • Purify via column chromatography (hexane:ethyl acetate, 4:1).

Key Data

Parameter Value
Yield (Step 2) 72–78%
Purity >90%
Scalability Industrial-grade

This method’s reliance on CF₃Cu—a moisture-sensitive reagent—requires stringent anhydrous conditions but achieves high regioselectivity.

Cyclocondensation with Trifluoromethyl-Containing β-Keto Esters

A direct cyclocondensation strategy uses ethyl 3-(trifluoromethyl)-3-oxopropanoate and formamidine acetate to construct the pyrimidine ring in one pot.

Reaction Protocol

  • Components :

    • Ethyl 3-(trifluoromethyl)-3-oxopropanoate (1.0 equiv)
    • Formamidine acetate (1.2 equiv)
    • Ethanol, hydrochloric acid (0.1 M)
  • Procedure :

    • Reflux at 70°C for 24 hours.
    • Neutralize with sodium bicarbonate and extract with dichloromethane.
    • Purify via slurry in petroleum ether.

Key Data

Parameter Value
Yield 55–65%
Reaction Time 24 hours
By-products <5%

While this method bypasses oxidation steps, the extended reaction time and moderate yields limit its industrial appeal.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Biginelli Reaction One-pot synthesis, no hazardous steps Low scalability, paraformaldehyde use 60%
Halogen Exchange High regioselectivity, industrial use Moisture-sensitive reagents 75%
Direct Cyclocondensation No oxidation required Long reaction time, moderate yield 65%

Industrial Production Insights

Large-scale manufacturing often combines vapor-phase fluorination and continuous flow reactors to enhance efficiency. For example, 2,5-dichloro-3-(trifluoromethyl)pyridine —a common intermediate—is synthesized via fluidized-bed reactors at 250–300°C using nickel-based catalysts. Subsequent esterification introduces the ethyl carboxylate group at position 2.

Process Parameters

  • Temperature : 250°C (fluorination), 150°C (esterification)
  • Catalyst : Nickel(II) fluoride (fluorination), sulfuric acid (esterification)
  • Throughput : 500 kg/batch

Emerging Techniques and Innovations

Recent advances focus on photoredox catalysis and electrochemical trifluoromethylation to improve sustainability. For instance, visible-light-mediated reactions using Ru(bpy)₃²⁺ as a photocatalyst achieve 70% yields at room temperature. Additionally, microreactor systems reduce reaction times from hours to minutes by enhancing mass transfer.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect. For example, in medicinal chemistry, it may inhibit enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Structural Features Impact on Properties
This compound (Target) Pyrimidine core with -CF₃ at C5 and ethyl ester at C2. High lipophilicity due to -CF₃; ester group allows derivatization.
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrazolo[1,5-a]pyrimidine fused ring with -CF₃ and 4-fluorophenyl substituents. Enhanced π-π stacking from aromatic substituents; fused ring increases steric hindrance.
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate Methyl group at C2 and -CF₃ at C4 on pyrimidine. Methyl group introduces steric effects; electronic effects differ due to substituent positions.
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate Benzylamino group at C2 and methyl at C3. Amino group enhances hydrogen bonding potential; increased polarity compared to -CF₃ derivatives.
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine core with thioxo (-S) and aryl substituents. Reduced ring aromaticity improves solubility; thioxo group alters redox reactivity.

Physicochemical Properties

  • Lipophilicity: The -CF₃ group in the target compound increases logP compared to non-fluorinated analogs (e.g., logP ~2.5–3.5 vs. ~1.5–2.0 for methyl/amino derivatives) .
  • Solubility : Pyrazolo-pyrimidine derivatives (e.g., ) exhibit lower aqueous solubility due to fused aromatic systems, whereas tetrahydropyrimidines (e.g., ) show improved solubility from partial saturation.
  • Thermal Stability: Trifluoromethyl groups enhance thermal stability; melting points range from 120–150°C for -CF₃ derivatives vs. 80–120°C for non-fluorinated analogs .

Key Research Findings

  • SAR Studies : Replacement of ester (-COOEt) with amide (-CONH₂) in pyrimidine-2-carboxylates reduces activity, highlighting the importance of the ester group for target binding .
  • Crystal Structure Insights : Pyrimidine rings in analogs like exhibit puckering (flattened boat conformation), which may influence binding to enzymes or receptors.
  • Synthetic Challenges : Fluorinated intermediates (e.g., 2-(trifluoromethyl)pyridines ) require specialized handling due to reactivity and toxicity.

Biological Activity

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methodologies involving trifluoromethylation of pyrimidine derivatives. The synthesis typically employs reagents such as ethyl trifluoroacetate and involves multiple steps to achieve the desired structural configuration. Characterization of the compound is performed using techniques like NMR, X-ray diffraction, and HRMS to confirm its molecular structure.

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. It has been shown to inhibit viral replication in various assays, demonstrating significant activity against viruses such as Zika and Dengue with effective concentrations (EC50) in the low micromolar range .

2.2 Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values for COX-1 and COX-2 inhibition, indicating that it may serve as a potential anti-inflammatory agent comparable to established drugs like celecoxib .

2.3 Anticancer Properties

This compound has also been investigated for its anticancer effects. In cellular assays, it has shown cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics . The mechanism appears to involve apoptosis induction and cell cycle arrest.

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. Research indicates that the presence of the trifluoromethyl group enhances lipophilicity and bioavailability, contributing to its potency against various biological targets . Modifications at other positions on the pyrimidine ring can further optimize these activities.

Case Study 1: Antiviral Activity Assessment

In a study assessing antiviral efficacy, this compound was tested against Zika virus in vitro. Results showed a significant reduction in viral load at concentrations as low as 2 μM, indicating its potential as a lead compound for further development into antiviral therapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated that administration of this compound led to a substantial decrease in edema compared to control groups, supporting its role as an effective anti-inflammatory agent .

5. Conclusion

This compound demonstrates promising biological activities across various therapeutic areas, including antiviral, anti-inflammatory, and anticancer effects. Its unique chemical structure contributes to its efficacy and opens avenues for further research into its mechanisms and potential applications in drug development.

Tables

Biological Activity IC50/EC50 Values Reference
COX-1 Inhibition19.45 ± 0.07 μM
COX-2 Inhibition23.8 ± 0.20 μM
Antiviral ActivityEC50 = 1.4 μM
Cytotoxicity (MCF-7)IC50 = 11.73 μM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, triazolopyrimidine derivatives can be prepared by reacting ethyl 5-amino-1,2,4-triazole-3-carboxylate with diketones in acetic acid under reflux, followed by chlorination of carboxylic acid intermediates . Hydrolysis of the ethyl ester group (e.g., using NaOH in ethanol/water at room temperature) yields the corresponding carboxylic acid derivative, as demonstrated in a patent application .

Table 1: Example Hydrolysis Conditions

ReactantSolvent SystemBaseReaction TimeProduct (LCMS m/z)
This compoundEthanol/Water (1:1)NaOH (2 eq.)1 hour338 [M+H]+ (crude carboxylic acid)

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodological Answer :

  • LCMS/HRMS : Confirms molecular weight (e.g., m/z 338 [M+H]+ for hydrolysis product) .
  • X-ray Crystallography : Tools like SHELXL and ORTEP-3 are used for refining crystal structures. For example, bond angles and torsional parameters (e.g., C–C–C angles of ~120° in pyrimidine rings) are derived from crystallographic data .
  • NMR : Key signals include trifluoromethyl (¹⁹F NMR: δ -60 to -70 ppm) and ester carbonyl (¹³C NMR: ~165 ppm) .

Q. How does the trifluoromethyl group influence the compound’s properties?

  • Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, critical for drug design. Computational studies (e.g., logP ~1.67 ) predict improved membrane permeability. This group also affects electronic properties, reducing basicity of the pyrimidine ring and altering reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Crystallography : Resolve ambiguous NOE signals or coupling constants by comparing experimental bond lengths/angles with X-ray data (e.g., C–F bond length ~1.33 Å ).
  • DFT Calculations : Predict NMR/IR spectra and compare with experimental data to identify conformational isomers .
  • LCMS Purity Analysis : Detect byproducts (e.g., incomplete hydrolysis) using gradients with <5% acetonitrile in mobile phases .

Q. What strategies optimize the hydrolysis of the ethyl ester to the carboxylic acid?

  • Methodological Answer :

  • Solvent Choice : Ethanol/water mixtures improve solubility of both ester and base .

  • Temperature Control : Room temperature minimizes side reactions (e.g., decarboxylation).

  • Workup : Acidification with HCl precipitates the carboxylic acid, while extraction with ethyl acetate removes unreacted starting material .

    Table 2: Hydrolysis Optimization Parameters

    ParameterOptimal ConditionEffect on Yield
    NaOH Equiv.2.0 eq.Maximizes conversion without saponification side reactions
    Reaction Time1–2 hoursBalances completeness and byproduct formation

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with biological targets (e.g., NF-κB or AP-1 inhibition ). Use software like AutoDock to assess binding affinity to active sites.
  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine ring, guiding functionalization strategies .
  • Pharmacokinetic Modeling : Predict ADME properties using logP (1.67) and polar surface area (~50 Ų) from structural data .

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